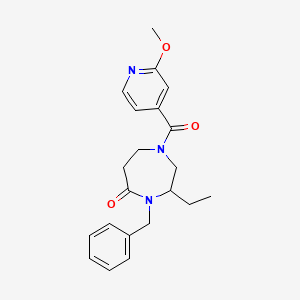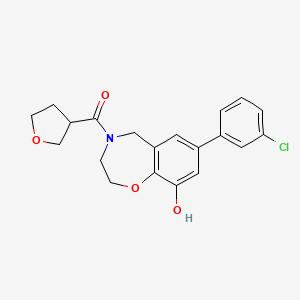![molecular formula C19H23F2N5O2S B5500189 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5500189.png)
4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, including those resembling the structure of 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine, often involves starting materials like 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds are synthesized through reactions that incorporate sulfonyl moieties into their structures, demonstrating the versatility of sulfonyl-based compounds in creating biologically active molecules (Ammar et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by significant interactions and conformations. For instance, compounds with similar structural frameworks exhibit intramolecular π–π stacking interactions and adopt specific conformations like the chair conformation in their piperidine rings, influencing their molecular geometry and properties (Kumar et al., 2012).
Aplicaciones Científicas De Investigación
Herbicidal Applications
One study discusses the synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating their selectivity and effectiveness as post-emergence herbicides in crops like cotton and wheat. The study explores the structural selectivity offered by combining different sulfonyl and pyrimidine moieties for enhanced herbicidal activity (Hamprecht et al., 1999).
Antimicrobial Activity
Another research effort outlines the facile synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds were found to exhibit antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ammar et al., 2004).
Pharmaceutical Research
Research into piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for the inhibition of platelet aggregation shows the development of compounds with significant potency and desirable pharmacokinetic properties. These findings indicate the therapeutic potential of such compounds in preventing thrombotic events (Parlow et al., 2009).
Furthermore, the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlight the antiproliferative activity of these compounds, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2S/c20-16-5-4-15(12-17(16)21)29(27,28)26-10-8-25(9-11-26)19-13-18(22-14-23-19)24-6-2-1-3-7-24/h4-5,12-14H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCHWUSDZBKPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)
![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)


![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)